molecular formula C10H14ClNO B180720 (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride CAS No. 115563-64-9

(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

Cat. No.: B180720
CAS No.: 115563-64-9
M. Wt: 199.68 g/mol
InChI Key: OJKXKJBAGVKYBW-DHTOPLTISA-N
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Description

(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 2-nitro-1-tetralone, followed by the reduction of the nitro group to an amino group under mild conditions . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalytic processes can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted naphthols, nitro derivatives, and secondary amines, which can be further utilized in synthetic applications.

Scientific Research Applications

(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include the modulation of signal transduction processes and the alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride
  • (1R,2R)-trans-2-Aminocyclohexanol hydrochloride
  • 2-Aminopyrimidine derivatives

Uniqueness

(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and the ability to form complex molecular structures, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(1R,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXKJBAGVKYBW-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518520
Record name (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115563-64-9
Record name (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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